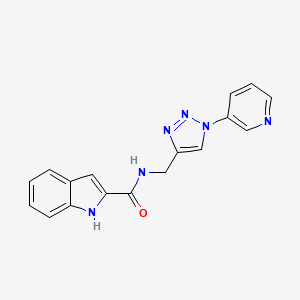

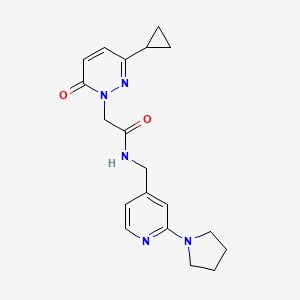

![molecular formula C8H13ClO2S B2922623 Bicyclo[3.2.1]octane-3-sulfonyl chloride CAS No. 2104867-81-2](/img/structure/B2922623.png)

Bicyclo[3.2.1]octane-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Novel Catalytic and Synthetic Applications

Synthesis of Spiropyran Derivatives : A study by Moosavi‐Zare et al. (2016) introduced a nanostructured heterogeneous catalyst based on silica-bonded 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride for the synthesis of spiropyran derivatives through a green, simple, and efficient method. This process utilizes the one-pot tandem Knoevenagel-Michael-cyclization reaction, demonstrating the catalyst's effectiveness and reusability in aqueous media (Moosavi‐Zare et al., 2016).

Promotion of Polyhydroquinoline Synthesis : In another study, 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, a nano-sized N-sulfonic acid, was prepared and characterized. This catalyst was efficiently used for the one-pot synthesis of hexahydroquinolines via a four-component condensation, showcasing its potential in catalyzing reactions under solvent-free conditions and its reusability without significant loss of activity (Goli-Jolodar et al., 2016).

Construction of Bicyclo[4.3.0]nonane and Bicyclo[3.3.0]octane Derivatives : Toyota et al. (2002) discussed the synthesis of bicyclo[4.3.0]nonanes and bicyclo[3.3.0]octanes through palladium-catalyzed cycloalkenylations. This method also paved the way for preparing benzo-fused bicyclo[3.3.0]octanes for the first time, highlighting the versatility of palladium catalysis in constructing complex bicyclic structures (Toyota et al., 2002).

Enhanced Kinetic Acidity Studies : The unique reactivity and kinetic properties of bicyclic compounds were explored by Brown and Occolowitz (1968), who studied the enhanced kinetic acidity of bicyclo[3,2,1]octa-2,6-diene. Their findings contribute to a deeper understanding of the chemical behavior of these structures under base-catalyzed conditions (Brown & Occolowitz, 1968).

properties

IUPAC Name |

bicyclo[3.2.1]octane-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2S/c9-12(10,11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWMKKGUZIHOSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC(C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2922540.png)

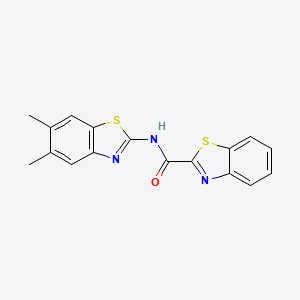

![N-(3-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2922542.png)

![2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922544.png)

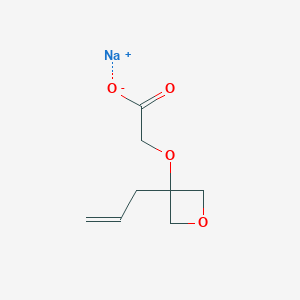

![[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B2922548.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)

![1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B2922553.png)

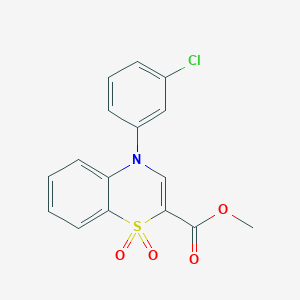

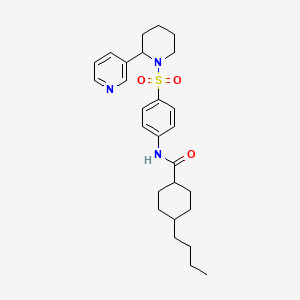

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2922557.png)

![N-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2922562.png)